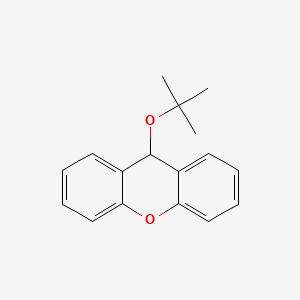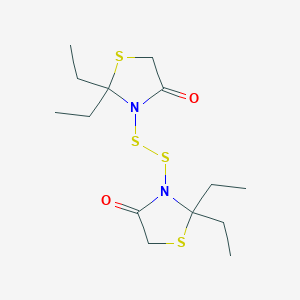
3,3'-Disulfanediylbis(2,2-diethyl-1,3-thiazolidin-4-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Disulfanediylbis(2,2-diethyl-1,3-thiazolidin-4-one): is a compound belonging to the thiazolidine family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazolidine derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Disulfanediylbis(2,2-diethyl-1,3-thiazolidin-4-one) typically involves the reaction of 2,2-diethyl-1,3-thiazolidin-4-one with a disulfide compound under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3’-Disulfanediylbis(2,2-diethyl-1,3-thiazolidin-4-one) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 3,3’-Disulfanediylbis(2,2-diethyl-1,3-thiazolidin-4-one) is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new pharmaceuticals and as a probe in biological studies .
Medicine: Due to its biological activities, the compound is explored for potential therapeutic applications. It is studied for its role in inhibiting specific enzymes and pathways involved in diseases .
Industry: In the materials science field, the compound is used in the synthesis of polymers and other materials with specific properties. Its ability to form stable disulfide bonds makes it useful in the development of self-healing materials .
Wirkmechanismus
The mechanism of action of 3,3’-Disulfanediylbis(2,2-diethyl-1,3-thiazolidin-4-one) involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also modulate signaling pathways by interacting with key proteins involved in these pathways .
Vergleich Mit ähnlichen Verbindungen
- 3,3’-Disulfanediylbis(N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide)
- 3,3’-Disulfanediylbis(propan-1-ol)
- 3,3’-Disulfanediylbis(2,2-diethyl-2,3-dihydro-1,3-thiazol-4-ol)
Comparison: Compared to these similar compounds, 3,3’-Disulfanediylbis(2,2-diethyl-1,3-thiazolidin-4-one) is unique due to its specific thiazolidine ring structure and the presence of disulfide bonds. This structure imparts distinct chemical and biological properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
61260-36-4 |
|---|---|
Molekularformel |
C14H24N2O2S4 |
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
3-[(2,2-diethyl-4-oxo-1,3-thiazolidin-3-yl)disulfanyl]-2,2-diethyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H24N2O2S4/c1-5-13(6-2)15(11(17)9-19-13)21-22-16-12(18)10-20-14(16,7-3)8-4/h5-10H2,1-4H3 |
InChI-Schlüssel |
FZCBMRFFPZJRFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(N(C(=O)CS1)SSN2C(=O)CSC2(CC)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,6-Trinitrophenol--3,6-dimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14591902.png)
![[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate](/img/structure/B14591904.png)
![1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14591907.png)

![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl-](/img/structure/B14591921.png)
![1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine](/img/structure/B14591925.png)
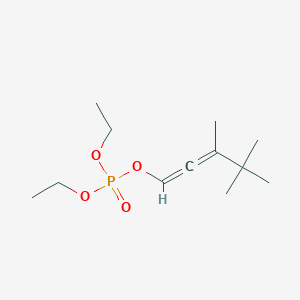
![Benz[g]isoquinoline, 3,6-dimethyl-](/img/structure/B14591948.png)
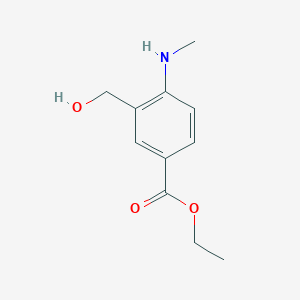
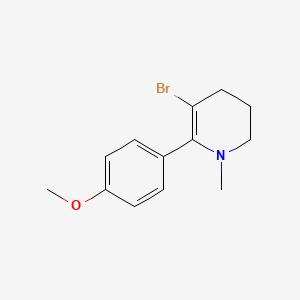


![7,7-Dimethyl-1,1a,7,7a-tetrahydro-2H-cyclopropa[b]naphthalen-2-one](/img/structure/B14591979.png)
